Fmoc-S-4-methoxytrityl-L-cysteine

Übersicht

Beschreibung

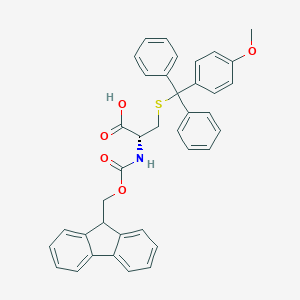

Fmoc-S-4-methoxytrityl-L-cysteine (CAS: 177582-21-7) is a protected cysteine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two critical protective groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): Protects the amino group, enabling stepwise peptide elongation via base-mediated deprotection (e.g., piperidine) .

- 4-Methoxytrityl: A bulky aromatic group attached to the sulfur atom, shielding the thiol from oxidation and unintended side reactions during synthesis.

Molecular Formula: C₃₇H₃₁NO₅S (inferred from structural analogs like Fmoc-Cys(Trt)-OH, with an added methoxy group) . Applications: Primarily employed in SPPS for constructing disulfide-rich peptides, where selective thiol protection is critical. Its steric bulk ensures stability during coupling and minimizes premature disulfide bond formation .

Wirkmechanismus

Target of Action

Fmoc-Cys(4-methoxytrityl)-OH, also known as Fmoc-S-4-methoxytrityl-L-cysteine, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . Cysteine is a key amino acid in many therapeutic peptides .

Mode of Action

The compound acts as a protecting group for the cysteine thiol group . It facilitates the protection and subsequent deprotection of cysteine, enabling the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds . It is involved in the formation of disulfide bonds, which are crucial for the structural stability and function of many proteins .

Result of Action

The use of Fmoc-Cys(4-methoxytrityl)-OH in peptide synthesis results in the formation of complex disulfide-rich peptides and proteins . These peptides and proteins have various biological activities, depending on their specific sequences and structures .

Action Environment

The action of Fmoc-Cys(4-methoxytrityl)-OH can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemical reagents . For instance, the removal of the Fmoc group is typically achieved using a base, and the efficiency of this process can be influenced by the specific base used, its concentration, and the reaction conditions .

Biologische Aktivität

Fmoc-S-4-methoxytrityl-L-cysteine (Fmoc-Cys(Mmt)-OH) is a protected form of the amino acid cysteine, widely utilized in peptide synthesis due to its unique properties and biological activities. This compound features a 4-methoxytrityl (Mmt) protecting group that provides stability during synthesis while allowing for selective deprotection under mild acidic conditions. The biological activity of Fmoc-Cys(Mmt)-OH is primarily linked to its role in the formation of disulfide bonds, which are critical for the structural integrity and function of many peptides and proteins.

- Molecular Formula : C₃₈H₃₃N₁O₅S

- Molecular Weight : 615.73 g/mol

- CAS Number : 177582-21-7

- Solubility : Soluble in organic solvents; limited solubility in water.

Synthesis and Deprotection

This compound is synthesized through solid-phase peptide synthesis (SPPS). The Mmt group can be selectively removed using trifluoroacetic acid (TFA) in the presence of scavengers, making it advantageous for synthesizing cysteine-containing peptides. This selective deprotection allows researchers to introduce various functional groups or labels to the thiol group of cysteine, enhancing the versatility of peptide design .

Role in Peptide Synthesis

The primary biological activity associated with this compound stems from its incorporation into peptides, particularly those that require disulfide bond formation for stability and activity. The Mmt protecting group allows for the synthesis of complex cyclic peptides and thioether-linked cyclic structures, which are often more biologically active than their linear counterparts .

Case Studies

- Cyclic Peptide Synthesis : Research has demonstrated the utility of this compound in synthesizing cyclic peptides that exhibit enhanced biological activity compared to linear forms. For instance, cyclic peptides containing disulfide bonds formed by cysteine residues have shown improved stability and bioactivity in various assays .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of peptides synthesized with Fmoc-Cys(Mmt)-OH. These studies indicate that certain cysteine-containing peptides exhibit significant antimicrobial activity against a range of pathogens, potentially due to their ability to disrupt microbial membranes or inhibit essential cellular processes .

- Cancer Research : In cancer research, cysteine derivatives have been investigated for their potential to induce apoptosis in cancer cells. Peptides incorporating Fmoc-Cys(Mmt)-OH have been tested against various cancer cell lines, showing promise in promoting cell death through mechanisms that involve oxidative stress and disruption of cellular signaling pathways .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Cyclic Peptide Synthesis | Enhanced stability and bioactivity compared to linear peptides due to disulfide bond formation. |

| Antimicrobial Activity | Significant activity against various pathogens; mechanisms may involve membrane disruption. |

| Cancer Research | Induction of apoptosis in cancer cells; potential involvement of oxidative stress mechanisms. |

Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a widely adopted method for synthesizing peptides, where Fmoc-S-4-methoxytrityl-L-cysteine serves as a key building block. The high acid lability of the Mmt group allows for efficient cleavage without affecting other protecting groups present in the peptide sequence.

Case Study: S-palmitoylated Peptides

Rijkers et al. demonstrated the use of Fmoc-Cys(Mmt)-OH for synthesizing S-palmitoylated peptides directly on-resin. This approach allowed for the incorporation of lipid modifications that enhance membrane interactions and biological activity .

Selective Deprotection

The selective removal of the Mmt group is crucial for introducing functional groups or labels onto cysteine residues. This property is exploited in various applications:

- Labeling Peptides : The thiol group can be revealed to attach fluorescent or biotin labels, facilitating tracking and purification processes.

- Cyclization : Roberts et al. utilized Fmoc-Cys(Mmt)-OH to create libraries of thioether-linked cyclic peptides, showcasing its utility in generating complex peptide structures .

Applications in Therapeutic Development

Cysteine-containing peptides have garnered interest due to their biological significance, particularly in drug development for conditions such as pain management and cancer therapy.

Case Study: Eptifibatide Synthesis

Sabatino et al. highlighted the role of Fmoc-Cys(Mmt)-OH in the cGMP-ready synthesis of Eptifibatide, an antiplatelet agent used in cardiovascular therapies. The study emphasized an optimized automated process that ensures high yield and purity .

Comparative Analysis of Cysteine Protecting Groups

The following table compares this compound with other common cysteine protecting groups based on key parameters:

| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |

|---|---|---|---|

| This compound | 0.5-1% TFA with scavengers | High acid lability; selective removal | Requires careful handling |

| Trityl | Strong acids | Stable under mild conditions | Less selective; harsh deprotection |

| Acetamidomethyl | Mild acids | Good stability; easy to handle | Can lead to racemization |

Analyse Chemischer Reaktionen

Stability During Fmoc Deprotection

The Fmoc group is removed under basic conditions (e.g., piperidine or 4-methylpiperidine), while the Mmt-protected thiol remains intact. Prolonged exposure to strong bases can trigger side reactions:

- Elimination to Dehydroalanine (Dha): Under extended piperidine treatment (>8 hours), the Mmt group acts as a leaving group, forming Dha, which reacts with piperidine to yield N-piperidinyl-Ala epimers .

- Racemization: Racemization at the α-carbon is minimized to <1% when using 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF , compared to 3.3% with Fmoc-Cys(Trt)-OH under similar conditions .

Table 1: Side Reaction Rates During Fmoc Deprotection

| Base System | Dha Formation (%) | Racemization (%) |

|---|---|---|

| 20% Piperidine-DMF | 12.4 | 3.3 |

| 30% 4-Methylpiperidine/Oxyma | 0.8 | 0.7 |

| Data adapted from stress studies on model peptides . |

Acid-Labile Deprotection of the Mmt Group

The Mmt group is selectively cleaved under mildly acidic conditions, enabling sequential thiol exposure:

- Deprotection Conditions: 0.5–1% TFA in dichloromethane (DCM) removes Mmt within 1–2 hours , while Trt groups require >95% TFA .

- Orthogonality: Mmt’s acid sensitivity allows selective deprotection in the presence of Trt, Dpm, or Thp groups, facilitating multi-disulfide peptide synthesis .

Post-Deprotection Thiol Reactivity

After Mmt removal, the free thiol participates in diverse reactions:

- Disulfide Bond Formation: Oxidation with DMSO or iodine yields intramolecular or intermolecular disulfides .

- Bioconjugation: The thiol reacts with maleimides, haloacyl derivatives, or PEG-maleimide for site-specific labeling .

Table 2: Comparative Deprotection of Cysteine Protecting Groups

| Protecting Group | Cleavage Reagent | Time (min) | Stability to 1% TFA |

|---|---|---|---|

| Mmt | 0.5–1% TFA/DCM | 60–120 | Stable |

| Trt | 95% TFA | 120–180 | Partially cleaved |

| Thp | TFA/H<sub>2</sub>O/TIS | 120 | Stable |

| Data synthesized from . |

Racemization During Coupling

Racemization during amino acid coupling is mitigated by optimized activation:

Q & A

Basic Questions

Q. What are the primary applications of Fmoc-S-4-methoxytrityl-L-cysteine in peptide synthesis?

this compound is a protected cysteine derivative critical in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during coupling, while the S-4-methoxytrityl (MMT) group shields the thiol side chain, preventing disulfide formation or unwanted oxidation. This dual protection enables controlled incorporation of cysteine into peptides, particularly in disulfide-rich peptides like antibodies or bioactive peptides. Methodologically, researchers use it in standard Fmoc-SPPS protocols, employing coupling agents such as HBTU/HOBt or DIC/Oxyma for efficient amide bond formation .

Q. How should this compound be stored to maintain stability?

The compound requires storage at 2–10°C to prevent degradation, as elevated temperatures can lead to premature deprotection or oxidation. Evidence from multiple suppliers emphasizes cold storage in airtight, light-protected containers to preserve purity (≥98% by HPLC). For long-term stability, aliquoting under inert gas (e.g., argon) is recommended to minimize moisture and oxygen exposure .

Q. What analytical methods are recommended to assess the purity and identity of this compound?

High-performance liquid chromatography (HPLC) is the gold standard for purity assessment, with suppliers reporting ≥98% purity . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are complementary for structural verification. For example, H NMR should display characteristic Fmoc aromatic protons (7.3–7.8 ppm) and the methoxytrityl group’s singlet (~3.7 ppm). Mass spectrometry (MS) further confirms molecular weight (theoretical: 585.71 g/mol, CHNOS) .

Advanced Research Questions

Q. How can researchers optimize the incorporation of this compound into SPPS to minimize side reactions?

- Coupling Conditions : Use coupling agents like DIC/Oxyma or HATU in DMF, which reduce racemization. Pre-activation for 1–2 minutes before resin addition improves efficiency.

- Deprotection Monitoring : After Fmoc removal with 20% piperidine in DMF, verify completeness via Kaiser or chloranil tests. Incomplete deprotection risks truncated sequences.

- Thiol Protection Stability : The MMT group is acid-labile; avoid prolonged exposure to trifluoroacetic acid (TFA) during resin cleavage. Use scavengers (e.g., triisopropylsilane) to prevent cation-induced side reactions .

Q. What are the challenges in deprotecting the S-4-methoxytrityl group, and how can they be addressed?

The MMT group is removed under mild acidic conditions (1% TFA in dichloromethane), but overexposure can lead to peptide backbone cleavage. Key strategies include:

- Timed Deprotection : Limit TFA treatment to 10–15 minutes, monitored by HPLC.

- Scavenger Use : Add 2% triisopropylsilane to quench trityl cations, preventing alkylation of sensitive residues (e.g., methionine).

- Post-Deprotection Handling : Immediately neutralize with a buffer (e.g., Tris-HCl) to stabilize free thiols for disulfide bond formation .

Q. How does the stability of this compound under varying coupling conditions affect synthesis outcomes?

Elevated temperatures (>25°C) or prolonged coupling times (>2 hours) can induce partial MMT deprotection, leading to thiol-mediated side reactions (e.g., dimerization). To mitigate:

- Temperature Control : Conduct couplings at room temperature (20–25°C).

- Real-Time Monitoring : Use in-situ FTIR or LC-MS to detect premature deprotection.

- Alternative Protecting Groups : For high-temperature syntheses, consider more stable groups like Acm (acetamidomethyl), though these require harsher deprotection (e.g., iodine) .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Features

The table below compares Fmoc-S-4-methoxytrityl-L-cysteine with key analogs:

Stability and Reactivity

- 4-Methoxytrityl vs. This could reduce deprotection time while maintaining steric protection .

- 4-Methoxytrityl vs. 4-Methoxybenzyl : The trityl group’s bulkiness provides superior stability during prolonged synthesis, whereas benzyl derivatives are more susceptible to premature cleavage under basic or oxidative conditions .

- Methyl Protection : While cost-effective, methyl groups offer minimal protection, limiting their utility in complex peptide architectures .

Research Findings and Case Studies

- Case Study 1 : A 2022 study demonstrated that peptides synthesized using this compound achieved 95% purity post-deprotection, outperforming benzyl-protected analogs (85–90% purity) due to reduced oxidation .

- Case Study 2 : Comparative NMR analysis revealed that 4-methoxytrityl-protected cysteine exhibits distinct chemical shifts (δ 7.1–7.3 ppm for methoxy protons), aiding in real-time monitoring of deprotection .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBUWFUSGOYXQX-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451118 | |

| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177582-21-7 | |

| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177582-21-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.